molecular formula C3H7Cl2N B042846 N-(Chloromethylidene)-N-methylmethanaminium chloride CAS No. 3724-43-4

N-(Chloromethylidene)-N-methylmethanaminium chloride

Cat. No. B042846
CAS RN: 3724-43-4
M. Wt: 128 g/mol
InChI Key: QQVDYSUDFZZPSU-UHFFFAOYSA-M
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Patent
US07728129B2

Procedure details

A suspension of (chloromethylene)dimethylammonium chloride (Vilsmeier Reagent; 37.7 g, 0.280 mol) in CH2Cl2 (300 mL) at 0° C. was treated with 4-carboxybenzaldehyde (40.0 g, 267 mmol) in one portion. The reaction mixture was stirred at 0° C. for 30 min, then at room temperature for 2 h. HPLC analysis of an aliquot of the reaction mixture quenched into MeOH indicated consumption of 4-carboxybenzaldehyde. The reaction mixture was filtered through a medium porosity glass frit. The filtrate, containing the title compound, was stored at 0° C., and used in the next step without further manipulation.
Quantity
37.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Cl:2]C=[N+](C)C.[C:7]([C:10]1[CH:17]=[CH:16][C:13]([CH:14]=[O:15])=[CH:12][CH:11]=1)(O)=[O:8]>C(Cl)Cl>[CH:14]([C:13]1[CH:16]=[CH:17][C:10]([C:7]([Cl:2])=[O:8])=[CH:11][CH:12]=1)=[O:15] |f:0.1|

Inputs

Step One
Name
Quantity
37.7 g
Type
reactant
Smiles
[Cl-].ClC=[N+](C)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=O)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
HPLC analysis of an aliquot of the reaction mixture quenched into MeOH
CUSTOM
Type
CUSTOM
Details
consumption of 4-carboxybenzaldehyde
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a medium porosity glass frit
ADDITION
Type
ADDITION
Details
The filtrate, containing the title compound
CUSTOM
Type
CUSTOM
Details
was stored at 0° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(=O)C1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.